2,6-Dichlorobenzonitrile N-oxide
Overview
Description
2,6-Dichlorobenzonitrile N-oxide is an organic compound . It is a derivative of 2,6-Dichlorobenzonitrile (DCBN or dichlobenil), which is a white solid that is soluble in organic solvents .
Molecular Structure Analysis
The molecular structure of 2,6-Dichlorobenzonitrile N-oxide contains a total of 14 bonds; 11 non-H bonds, 8 multiple bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
The reactions of 2,6-Dichlorobenzonitrile N-oxide with pyrimidine derivatives have been studied . Pyrimidine derivatives react with 2,6-Dichlorobenzonitrile N-oxide at lower temperatures and in the presence of triethylamine to form the 1,3-addition products .Scientific Research Applications
Agriculture: Herbicide Analysis
2,6-Dichlorobenzonitrile N-oxide is structurally related to dichlobenil, a compound widely used as an herbicide . It’s known for its action in inhibiting cellulose synthesis in plants, which is crucial for plant cell wall formation. This property makes it valuable for studying the effects of herbicides on different plant species and could lead to the development of new herbicidal formulations.
Pharmaceuticals: Drug Synthesis Intermediates
In the pharmaceutical industry, 2,6-Dichlorobenzonitrile N-oxide serves as an intermediate in the synthesis of various drugs . Its chemical structure allows for modifications that can lead to the creation of compounds with potential therapeutic effects.
Materials Science: Porphyrin Derivatives
This compound is used in the synthesis of N-oxime-substituted pyrazole-fused porphyrin derivatives . These derivatives have applications in materials science due to their unique electronic and photophysical properties, making them suitable for use in sensors and other electronic devices.
Environmental Science: Analytical Standard
2,6-Dichlorobenzonitrile N-oxide can be utilized as an analytical standard in environmental science to calibrate instruments and ensure the accuracy of measurements when detecting environmental pollutants .
Chemical Synthesis: Catalyst and Reagent
It is employed as a reagent and catalyst in various chemical synthesis processes, including the preparation of other complex organic compounds . Its stability and reactivity make it a valuable component in these reactions.
Analytical Chemistry: Chromatography
In analytical chemistry, 2,6-Dichlorobenzonitrile N-oxide is used in chromatographic methods such as HPLC for the separation and analysis of complex mixtures . Its properties allow for the fine-tuning of chromatographic conditions to achieve high-resolution separations.
Biochemistry: Cellulose Synthesis Studies
Due to its herbicidal properties, 2,6-Dichlorobenzonitrile N-oxide is also relevant in biochemistry for studying cellulose synthesis pathways in plants . Understanding these pathways can provide insights into plant growth and development.
Nanotechnology: Metal Oxide Nanoparticle Research
While not directly used in nanotechnology, the study of its related compounds can inform the development of metal oxide nanoparticles, which have a wide range of applications in electronics, catalysis, and materials science .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,6-Dichlorobenzonitrile (also known as DCBN or dichlobenil) is the cellulose synthesis pathway in plants . Cellulose is a critical component of the plant cell wall and plays a significant role in maintaining the structural integrity of plant cells .
Mode of Action
DCBN interferes with the process of cellulose synthesis . It disrupts the normal formation of cellulose, causing the plant cells to adapt and form cell walls that use minimal amounts of cellulose . Instead, these adapted cell walls rely on Ca 2+ -bridge pectates .
Biochemical Pathways
The interference with cellulose synthesis affects the biochemical pathways involved in the formation and maintenance of plant cell walls . This disruption leads to changes in the distribution and strength of cellulose in the plant cell wall . Additionally, the deposition of pectin, another crucial component of plant cell walls, is reduced in the presence of DCBN .
Pharmacokinetics
The parent compound, 2,6-dichlorobenzonitrile, is known to be soluble in organic solvents but insoluble in water . This suggests that the N-oxide derivative may have similar properties, which could impact its bioavailability and distribution within the plant organism.
Result of Action
The action of DCBN results in significant changes at the molecular and cellular levels. The disruption of cellulose synthesis leads to alterations in the structure of the plant cell wall . Microscopic analysis has shown changes in the organization of cellulose microfibrils and the structure of the cell wall . These changes can affect the growth and development of the plant, as DCBN has herbicidal properties that kill young seedlings of both monocot and dicot species .
Action Environment
The action, efficacy, and stability of 2,6-Dichlorobenzonitrile N-oxide can be influenced by various environmental factors. For instance, the parent compound, 2,6-Dichlorobenzonitrile, has been reported to have a “high potential” to enter groundwater . This suggests that environmental conditions such as soil composition and moisture levels could potentially impact the action of 2,6-Dichlorobenzonitrile N-oxide.
properties
IUPAC Name |
2,6-dichlorobenzonitrile oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACGZMBUDCYGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#[N+][O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183279 | |
Record name | 2,6-Dichlorobenzonitrile N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2904-62-3 | |
Record name | Benzonitrile, 2,6-dichloro-, N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2904-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorobenzonitrile N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002904623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobenzonitrile N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzonitrile N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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